L-Balenine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Balenine Hydrochloride involves the synthesis of its precursor, L-valine methyl ester hydrochloride. One method includes adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring . After reacting for a specified time, L-valine is added under cooling conditions, followed by heating and refluxing . The reaction mixture is then distilled under reduced pressure, and the residue is crystallized to obtain L-valine methyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Balenine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
L-Balenine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in synthetic chemistry for the study of imidazole dipeptides.
Biology: It is studied for its role in muscle function and regeneration, particularly in marine organisms.
Medicine: Research has shown that it has potential antioxidant properties and may play a role in muscle regeneration and anti-inflammatory responses
Mechanism of Action
The mechanism of action of L-Balenine Hydrochloride involves its interaction with molecular targets and pathways in the body. It has been found to activate superoxide dismutase (SOD) in myotubes, contributing to its antioxidant effects . The compound does not increase the expression of SOD mRNA but directly activates the enzyme, suggesting a unique mechanism of action . Additionally, it promotes muscle regeneration by regulating the phagocytic activity of immune cells .
Comparison with Similar Compounds
L-Balenine Hydrochloride is similar to other imidazole dipeptides such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine) . it is unique in its specific composition and the biological effects it exerts. Unlike carnosine and anserine, this compound has been shown to have a more pronounced effect on the activation of superoxide dismutase and muscle regeneration .
List of Similar Compounds
- Carnosine (β-alanyl-L-histidine)
- Anserine (β-alanyl-3-methyl-L-histidine)
- Ophidine (another name for this compound)
Properties
Molecular Formula |
C10H17ClN4O3 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O3.ClH/c1-14-5-7(12-6-14)4-8(10(16)17)13-9(15)2-3-11;/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);1H/t8-;/m0./s1 |
InChI Key |
KUYXDKGCYBXBIY-QRPNPIFTSA-N |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN.Cl |
Origin of Product |
United States |
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